molecular formula C20H17ClN2OS2 B2659890 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877618-92-3

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2659890
CAS No.: 877618-92-3
M. Wt: 400.94
InChI Key: YHKVHHOLDMWDQB-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against Bruton's tyrosine kinase (BTK) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, activation, and survival of B-cells. Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders. This compound acts as a covalent inhibitor, irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of downstream signaling cascades. Its primary research value lies in the investigation of B-cell-related diseases, serving as a key chemical tool for probing BTK biology in cellular and animal models of conditions such as chronic lymphocytic leukemia, mantle cell lymphoma, and rheumatoid arthritis. Researchers utilize this compound to elucidate the specific contributions of BTK to disease mechanisms, to evaluate the therapeutic potential of BTK inhibition, and to explore potential resistance mechanisms and combination therapy strategies.

Properties

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKVHHOLDMWDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the formation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Addition of the 4-Chlorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including solvent-free or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Variations

The target compound is compared to six analogues (Table 1), highlighting key substituent differences and their implications:

Table 1: Structural Comparison of Piperazine-Carboxamide Analogues

Compound Name Piperazine Substituent Aryl Group Key Functional Groups Reference
Target Compound 4-Methyl, N-tosyl 3-Chloro-4-methylphenyl Sulfonamide (tosyl), acetamide linker
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide 4-Pyrimidinyl 3-Trifluoromethylphenyl Carboxamide, pyrimidine substituent
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide 4-Methyl 4-Chlorophenyl Carboxamide, para-chloro substitution
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl 4-Chlorophenyl Ethyl chain, carboxamide
N-{1-[(3-Acetamidophenyl)amino]-1-oxo-2-propanyl}-4-(4-chlorophenyl)piperazine-1-carboxamide 4-(4-Chlorophenyl) 3-Acetamidophenyl Acetamide branch, carboxamide
4-Phenyl-piperazine-1-carboxylic acid {[2-(3-fluoro-phenyl)-ethylcarbamoyl]-methyl}-amide 4-Phenyl 3-Fluorophenethyl Fluorine substitution, carboxamide
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... 4-Trifluoromethylphenyl Cyclopentyl-isopropyl Trifluoromethyl, complex bicyclic core

Key Differences and Implications

Aryl Group Substitution
  • Electron-Withdrawing vs. Analogues with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, enhancing resistance to oxidative metabolism but reducing solubility . Para-chloro substitution (e.g., ) simplifies steric interactions compared to the target’s meta-substituted aryl group, which may influence binding affinity in biological targets .
Piperazine Core Modifications
  • N-Tosyl vs. Carboxamide: The tosyl group in the target compound introduces a sulfonamide moiety, which is more electron-withdrawing than standard carboxamides. Pyrimidinyl () or phenyl () substituents on the piperazine nitrogen alter π-π stacking capabilities and steric bulk, impacting target selectivity .

Conformational and Crystallographic Insights

  • Piperazine Ring Conformation :
    • X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide confirm a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds . This conformation is likely conserved in the target compound, favoring planar interactions with biological targets.
  • Hydrogen-Bonding Networks :
    • Analogues like N-(2-chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () form extensive intermolecular hydrogen bonds, enhancing crystalline stability. The target’s tosyl group may similarly participate in H-bonding, though its sulfonamide group could reduce flexibility compared to carboxamides .

Biological Activity

The compound 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3OSC_{17}H_{16}ClN_{3}OS, and it features a thieno ring fused with a pyrimidine structure. The presence of a benzyl group and a chlorophenylmethyl sulfanyl moiety enhances its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have indicated that certain thieno derivatives possess moderate to strong antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Thieno[3,2-d]pyrimidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .
  • Urease Inhibition : Additionally, these compounds have demonstrated strong inhibitory effects on urease, which is significant for managing conditions like urinary tract infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the sulfanyl group is particularly important for enhancing biological activity. The following table summarizes key structural features and their associated activities:

Structural FeatureActivity TypeImportance
Benzyl GroupEnhances lipophilicityFacilitates membrane penetration
Chlorophenylmethyl Sulfanyl MoietyAntimicrobial and enzyme inhibitionCritical for interaction with target enzymes
Thieno-Pyrimidine CoreBroad spectrum activityProvides structural stability

Case Studies

  • Antibacterial Evaluation : A study conducted on related thieno derivatives demonstrated their efficacy against Bacillus subtilis and Salmonella typhi, indicating that modifications in the thieno core can lead to enhanced antibacterial properties .
  • Enzyme Interaction Studies : Docking studies revealed that the compound binds effectively to AChE and urease active sites. The binding affinity was significantly higher compared to other known inhibitors, suggesting a novel mechanism of action .

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